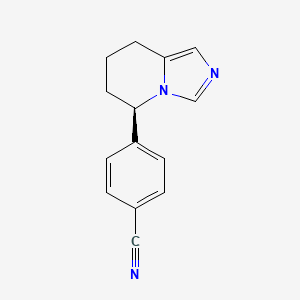

(S)-Dexfadrostat

描述

Structure

3D Structure

属性

CAS 编号 |

102676-87-9 |

|---|---|

分子式 |

C14H13N3 |

分子量 |

223.27 g/mol |

IUPAC 名称 |

4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |

InChI |

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m1/s1 |

InChI 键 |

CLPFFLWZZBQMAO-CQSZACIVSA-N |

手性 SMILES |

C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

规范 SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

产品来源 |

United States |

Foundational & Exploratory

(S)-Dexfadrostat: A Deep Dive into its Mechanism of Action as a Selective Aldosterone Synthase Inhibitor

(S)-Dexfadrostat is a potent and highly selective, non-steroidal inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the relevant biological pathways.

Core Mechanism: Selective Inhibition of Aldosterone Synthase (CYP11B2)

This compound exerts its pharmacological effect by directly targeting and inhibiting aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[1][2] The high selectivity of this compound for CYP11B2 over other closely related steroidogenic enzymes, particularly 11β-hydroxylase (CYP11B1) which is responsible for cortisol synthesis, is a critical feature of its mechanism.[1] This selectivity is attributed to the specific stereochemistry of the (S)-enantiomer, which allows for precise coordination with the catalytic heme moiety within the substrate-binding pocket of CYP11B2, forming a tight and stable complex.[2] In contrast, this favorable binding geometry is not achieved with CYP11B1 or aromatase (CYP19A1).[2]

The inhibition of CYP11B2 by this compound effectively blocks the conversion of 11-deoxycorticosterone to aldosterone. This leads to a dose-dependent reduction in plasma and urinary aldosterone levels, thereby mitigating the downstream effects of excessive aldosterone, such as sodium and water retention, potassium excretion, and increased blood pressure.[3][4]

Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound

The following diagram illustrates the final steps of the steroidogenesis pathway leading to aldosterone and cortisol, highlighting the point of intervention by this compound.

In Vitro Selectivity and Potency

While specific IC50 values for this compound are not publicly available in the reviewed literature, the high selectivity for CYP11B2 over CYP11B1 and CYP19A1 has been demonstrated in preclinical studies.[1][2] For instance, a proprietary enantioselective crystallization process yields this compound with a 99.9% enantiomeric excess, which nearly eliminates the CYP19A1 inhibitory activity associated with the other enantiomer.[4] In vitro studies using adrenal cortex-derived cell lines have confirmed this inhibitory preference.[2]

Table 1: In Vitro Enzyme Inhibition Profile of this compound (Qualitative)

| Enzyme | Target of this compound | Potency | Selectivity |

| CYP11B2 (Aldosterone Synthase) | Yes | High | Highly Selective |

| CYP11B1 (11β-Hydroxylase) | No (at therapeutic doses) | Low | - |

| CYP19A1 (Aromatase) | No | Negligible | - |

Clinical Pharmacology and Pharmacodynamics

Clinical trials in both healthy volunteers and patients with primary aldosteronism have demonstrated the dose-dependent pharmacological effects of this compound.

Dose-Dependent Effects on Aldosterone and Renin

Treatment with this compound leads to a significant and dose-dependent suppression of aldosterone production.[3] This is accompanied by a compensatory increase in plasma renin activity, resulting in a potent suppression of the aldosterone-to-renin ratio (ARR), a key biomarker of mineralocorticoid excess.[3]

Table 2: Summary of Phase II Clinical Trial Results in Patients with Primary Aldosteronism (Combined Dose Group) [5][6][7]

| Parameter | Baseline (Mean/Median) | End of Treatment (Mean/Median) | Change | p-value |

| Aldosterone-to-Renin Ratio (ARR) | 15.3 (median) | 0.6 (median) | LSM change in log-normal values: -2.5 | < 0.0001 |

| 24h Ambulatory Systolic Blood Pressure (aSBP) | 142.6 mmHg (mean) | 131.9 mmHg (mean) | LSM change: -10.7 mmHg | < 0.0001 |

Effects on Blood Pressure

The reduction in aldosterone levels translates into a clinically meaningful decrease in blood pressure. In a Phase II clinical trial involving patients with primary aldosteronism, this compound treatment resulted in a statistically significant reduction in 24-hour ambulatory systolic blood pressure.[5][6][7]

Pharmacokinetics

This compound phosphate is the orally administered prodrug of this compound. Pharmacokinetic studies have revealed a dose-dependent exposure with an elimination half-life that supports once-daily dosing.[6]

Table 3: Pharmacokinetic Parameters of this compound (from a Phase 1 study in healthy volunteers) [6]

| Parameter | Value |

| Elimination Half-life (t½) | 9.5–11 hours |

Note: Specific Cmax and AUC values by dose are not yet publicly available in a detailed tabular format.

Experimental Protocols

In Vitro Aldosterone Synthase Inhibition Assay

A common method to assess the in vitro activity of aldosterone synthase inhibitors involves the use of the human adrenocortical carcinoma cell line NCI-H295R.[8]

Workflow for In Vitro Inhibition Assay:

Clinical Trial Methodology (Phase II)

The efficacy and safety of this compound in patients with primary aldosteronism were evaluated in a multi-center, randomized, double-blind, placebo-controlled, parallel-group Phase II trial (NCT04007406).[5][6][7]

Logical Flow of the Phase II Clinical Trial:

Conclusion

This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2) that effectively reduces aldosterone production in a dose-dependent manner. Its mechanism of action, centered on the precise and stable binding to the catalytic site of CYP11B2, translates to significant reductions in the aldosterone-to-renin ratio and blood pressure in patients with primary aldosteronism. The favorable pharmacokinetic profile supports once-daily dosing. The high selectivity of this compound minimizes the risk of off-target effects on cortisol synthesis, positioning it as a promising targeted therapy for conditions driven by aldosterone excess. Further clinical development will continue to elucidate its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.unito.it [iris.unito.it]

- 5. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-Dexfadrostat

For Researchers, Scientists, and Drug Development Professionals

(S)-Dexfadrostat , also known as the (S)-enantiomer of fadrozole, is a potent and selective inhibitor of aldosterone synthase (CYP11B2). Its ability to modulate aldosterone production has positioned it as a promising therapeutic agent in various cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound, focusing on the preparation of the racemic precursor, fadrozole, and its subsequent chiral resolution.

I. Synthesis of Racemic Fadrozole

The core of the this compound molecule is the racemic 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile, commonly known as fadrozole. Several synthetic routes have been established for its preparation. A prevalent and well-documented method involves a multi-step synthesis commencing from 4-(3-hydroxypropyl)-1H-imidazole and 4-cyanobenzyl bromide.

Experimental Protocol: Synthesis of Racemic Fadrozole

A detailed experimental protocol for the synthesis of racemic fadrozole is outlined below, based on established chemical literature.

Step 1: Synthesis of 4-[5-(3-hydroxypropyl)imidazol-1-ylmethyl]benzonitrile

-

To a solution of 4-(3-hydroxypropyl)-1H-imidazole in a suitable aprotic solvent such as dimethylformamide (DMF), an equimolar amount of a base (e.g., sodium hydride) is added portion-wise at 0°C under an inert atmosphere.

-

The resulting mixture is stirred for 30 minutes, after which a solution of 4-cyanobenzyl bromide in DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 4-[5-(3-hydroxypropyl)imidazol-1-ylmethyl]benzonitrile.

Step 2: Synthesis of 4-[5-(3-chloropropyl)imidazol-1-ylmethyl]benzonitrile

-

The hydroxypropyl intermediate from the previous step is dissolved in a chlorinated solvent such as dichloromethane (DCM).

-

The solution is cooled to 0°C, and thionyl chloride is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloropropyl intermediate, which is often used in the next step without further purification.

Step 3: Cyclization to Racemic Fadrozole

-

The crude 4-[5-(3-chloropropyl)imidazol-1-ylmethyl]benzonitrile is dissolved in a suitable solvent like tetrahydrofuran (THF).

-

A strong base, such as potassium tert-butoxide, is added portion-wise at room temperature.

-

The reaction mixture is stirred for 4-6 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The resulting crude racemic fadrozole is purified by crystallization or column chromatography.

Quantitative Data for Racemic Fadrozole Synthesis

| Step | Reactants | Reagents and Conditions | Yield (%) |

| 1. N-Alkylation | 4-(3-hydroxypropyl)-1H-imidazole, 4-cyanobenzyl bromide | NaH, DMF, 0°C to rt, 12-18h | 75-85 |

| 2. Chlorination | 4-[5-(3-hydroxypropyl)imidazol-1-ylmethyl]benzonitrile | SOCl₂, DCM, 0°C to rt, 2-4h | >95 (crude) |

| 3. Intramolecular Cyclization | 4-[5-(3-chloropropyl)imidazol-1-ylmethyl]benzonitrile | K-OtBu, THF, rt, 4-6h | 60-70 |

Synthesis Pathway of Racemic Fadrozole

Caption: Synthetic route to racemic fadrozole.

II. Chiral Resolution of Fadrozole to this compound

The separation of the racemic fadrozole into its constituent enantiomers is the critical step to obtain the pharmacologically active this compound. The most cited method for this is diastereomeric salt crystallization, often referred to as a "proprietary enantioselective crystallisation process". This involves the use of a chiral resolving agent, with D-(-)-tartaric acid being a commonly mentioned example.

Experimental Protocol: Diastereomeric Salt Resolution

The following protocol is a generalized procedure based on the principles of diastereomeric salt resolution for amines using a chiral acid.

Step 1: Formation of Diastereomeric Salts

-

Racemic fadrozole is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or acetone/water).

-

A solution of the chiral resolving agent, D-(-)-tartaric acid (typically 0.5 to 1.0 molar equivalents), in the same solvent system is added to the fadrozole solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

-

The formation of a precipitate, which is the less soluble diastereomeric salt, is observed. For the isolation of the (S)-enantiomer, conditions are optimized to selectively crystallize the (S)-fadrozole-D-tartrate salt.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

The crystalline precipitate is collected by filtration and washed with a small amount of the cold crystallization solvent.

-

The enantiomeric excess (e.e.) of the fadrozole in the salt is determined using a suitable chiral analytical method (e.g., chiral HPLC).

-

If the desired e.e. is not achieved, the salt can be recrystallized from a suitable solvent system to enhance its purity.

Step 3: Liberation of the Free Base

-

The purified diastereomeric salt is suspended in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

A base (e.g., sodium hydroxide solution or sodium bicarbonate solution) is added to neutralize the tartaric acid and liberate the free amine (fadrozole).

-

The organic layer containing the enantiomerically enriched this compound is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with water, dried over an anhydrous salt, and the solvent is evaporated to yield this compound.

Quantitative Data for Chiral Resolution

| Step | Process | Key Reagents and Conditions | Enantiomeric Excess (e.e.) of this compound |

| 1. Diastereomeric Salt Formation & Crystallization | Enantioselective Crystallization | Racemic Fadrozole, D-(-)-Tartaric Acid, Solvent (e.g., Methanol) | >99% after recrystallization |

| 2. Liberation of Free Base | Basification and Extraction | NaOH (aq), DCM/Water | Maintained at >99% |

Workflow for Chiral Resolution

Caption: Chiral resolution of fadrozole.

III. Concluding Remarks

The synthesis of this compound is a well-defined process that hinges on the successful synthesis of its racemic precursor, fadrozole, followed by an efficient chiral resolution. The synthetic route to fadrozole is robust, with established protocols and good overall yields. The critical step of diastereomeric salt crystallization with a chiral resolving agent like D-(-)-tartaric acid allows for the isolation of the desired (S)-enantiomer with high enantiomeric purity. While the specifics of the industrial "proprietary enantioselective crystallisation process" may not be fully disclosed in the public domain, the principles and general procedures outlined in this guide provide a solid foundation for the laboratory-scale synthesis and purification of this compound for research and development purposes. Further optimization of crystallization conditions, including solvent systems and temperature profiles, can be explored to maximize the yield and enantiomeric excess of the final product.

(S)-Dexfadrostat: A Technical Guide to its Discovery and Development

(S)-Dexfadrostat phosphate, a novel, potent, and selective aldosterone synthase inhibitor, is under development for the treatment of primary aldosteronism and other conditions characterized by aldosterone excess. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Introduction

Primary aldosteronism is a condition characterized by the excessive and autonomous production of aldosterone, a mineralocorticoid hormone essential for regulating sodium and potassium balance, and blood pressure.[1] This overproduction leads to hypertension, cardiovascular damage, and an increased risk of stroke and heart failure.[2] this compound phosphate is a first-in-class investigational medicine that directly targets the root cause of primary aldosteronism by inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis.[2][3]

Discovery and Rationale

This compound was identified through the investigation of the racemic aromatase (CYP19A1) inhibitor, fadrozole (CGS16949A).[4] It was discovered that the dextro-rotatory ((S)-) stereoisomer of fadrozole is a potent inhibitor of aldosterone synthase (CYP11B2), while the (S)-enantiomer is a less potent aromatase inhibitor.[4] This serendipitous finding led to the development of this compound phosphate, a prodrug of the active (S)-enantiomer, as a selective inhibitor of aldosterone synthesis. A proprietary enantioselective crystallization process was developed to produce this compound with a 99.9% enantiomeric excess, thereby enhancing its selectivity for CYP11B2 over other steroidogenic enzymes like CYP11B1 (involved in cortisol synthesis).[5]

Mechanism of Action

This compound is a competitive inhibitor of aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex.[2][5] CYP11B2 catalyzes the final two steps in aldosterone biosynthesis: the 18-hydroxylation of corticosterone to 18-hydroxycorticosterone and the subsequent 18-oxidation to aldosterone.[4] By binding to the catalytic heme moiety in the substrate-binding pocket of CYP11B2, this compound effectively blocks the production of aldosterone.[4] Structural and in vitro studies have demonstrated that this compound has a high selectivity for CYP11B2 over the closely related enzyme CYP11B1 (11β-hydroxylase), which is responsible for the final step of cortisol synthesis in the zona fasciculata.[4][5] This selectivity is crucial for avoiding off-target effects related to cortisol deficiency.

Signaling Pathway

This compound's primary effect is the interruption of the final steps of aldosterone synthesis within the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the steroidogenesis pathway and the point of inhibition by this compound.

References

- 1. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clario.com [clario.com]

(S)-Dexfadrostat Enantioselective Crystallization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dexfadrostat, the pharmacologically active S-enantiomer of fadrozole, is a potent and selective inhibitor of aldosterone synthase (CYP11B2). Its enantiopurity is critical for its therapeutic efficacy and safety profile. This technical guide provides an in-depth overview of the core principles and a representative methodology for the enantioselective crystallization of this compound, a process that yields the drug substance with high enantiomeric excess (ee). While the specific industrial process is proprietary, this document outlines a scientifically grounded approach based on classical diastereomeric salt resolution, a widely utilized and effective method for chiral separation. Additionally, this guide details the mechanism of action of Dexfadrostat through its signaling pathway and presents a conceptual experimental workflow for the crystallization process.

Introduction

Dexfadrostat is a non-steroidal inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex[1]. By selectively inhibiting this enzyme, Dexfadrostat effectively reduces aldosterone levels, making it a promising therapeutic agent for conditions associated with aldosterone excess, such as primary aldosteronism and resistant hypertension[2][3]. The stereochemistry of Dexfadrostat is crucial, with the (S)-enantiomer being responsible for its potent inhibitory activity. The production of enantiomerically pure this compound is achieved through a proprietary enantioselective crystallization process, resulting in an enantiomeric excess of 99.9%[2]. This guide will explore a representative method for achieving such high enantiopurity through diastereomeric salt crystallization.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2), a cytochrome P450 enzyme located in the mitochondria of the zona glomerulosa cells of the adrenal gland[1][4]. The synthesis of aldosterone is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels[1][5]. Angiotensin II, a key effector of the RAAS, stimulates CYP11B2 expression and aldosterone production[1][6]. This compound competitively binds to the active site of CYP11B2, preventing the conversion of 11-deoxycorticosterone to aldosterone[3]. This leads to a significant reduction in circulating aldosterone levels, thereby mitigating its downstream effects on sodium and water retention, blood pressure, and cardiovascular fibrosis[6][7].

Enantioselective Crystallization: A Representative Protocol

The following protocol describes a representative method for the enantioselective crystallization of this compound from a racemic mixture of fadrozole via diastereomeric salt formation. This method is based on established principles of chiral resolution and is intended for informational and research purposes.

Experimental Protocol: Diastereomeric Salt Resolution

Objective: To isolate this compound from a racemic mixture of fadrozole by forming a diastereomeric salt with a chiral resolving agent, followed by crystallization and liberation of the desired enantiomer.

Materials and Reagents:

-

Racemic fadrozole

-

Chiral resolving agent (e.g., D-(-)-tartaric acid)

-

Solvent system (e.g., methanol, ethanol, or a mixture thereof)

-

Acid for salt formation (if necessary, e.g., HCl)

-

Base for liberation of the free amine (e.g., NaOH solution)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (reaction flasks, condensers, filtration apparatus, rotary evaporator)

-

Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve a known quantity of racemic fadrozole in a suitable solvent (e.g., methanol) with gentle heating.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-(-)-tartaric acid) in the same solvent, also with gentle heating.

-

Slowly add the resolving agent solution to the racemic fadrozole solution with continuous stirring.

-

If necessary, adjust the pH with a suitable acid to facilitate salt formation.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum.

-

-

Liberation of the (S)-Enantiomer:

-

Suspend the dried diastereomeric salt crystals in water.

-

Add a sufficient amount of a base (e.g., 1M NaOH solution) to raise the pH and liberate the free amine this compound.

-

Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification and Analysis:

-

The crude this compound can be further purified by recrystallization from a suitable solvent to achieve the desired chemical and enantiomeric purity.

-

Determine the enantiomeric excess of the final product using a validated chiral HPLC method.

-

Data Presentation

The following table summarizes hypothetical quantitative data that could be expected from the described enantioselective crystallization process. Actual results will vary depending on the specific conditions and scale of the experiment.

| Parameter | Representative Value |

| Starting Racemic Fadrozole | 10.0 g |

| Chiral Resolving Agent (D-(-)-tartaric acid) | 5.8 g (1.0 eq) |

| Crystallization Solvent | Methanol |

| Crystallization Temperature | 0-5 °C |

| Yield of Diastereomeric Salt | 6.5 g |

| Yield of Crude this compound | 3.8 g |

| Enantiomeric Excess (ee) of Crude Product | >95% |

| Enantiomeric Excess (ee) after Recrystallization | >99.5% |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the enantioselective crystallization of this compound via diastereomeric salt resolution.

Conclusion

The enantioselective crystallization of this compound is a critical step in its manufacturing process, ensuring the high enantiomeric purity required for its therapeutic application. While the industrial-scale process is proprietary, this technical guide has provided a comprehensive overview of a representative method based on diastereomeric salt resolution. The detailed protocol, along with the visualization of the signaling pathway and experimental workflow, offers valuable insights for researchers, scientists, and drug development professionals working in the field of chiral separations and pharmaceutical manufacturing. Further optimization of crystallization conditions, including solvent screening, temperature profiling, and seeding strategies, can lead to enhanced yields and enantiomeric purity of this compound.

References

- 1. Chronic activation of adrenal Gq signaling induces Cyp11b2 expression in the zona fasciculata and hyperaldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]

- 3. Aldosterone synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Molecular and Epigenetic Control of Aldosterone Synthase, CYP11B2 and 11-Hydroxylase, CYP11B1 | MDPI [mdpi.com]

- 6. ovid.com [ovid.com]

- 7. m.youtube.com [m.youtube.com]

(S)-Dexfadrostat: A Technical Overview of a Novel Aldosterone Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dexfadrostat is a potent and highly selective, non-steroidal inhibitor of aldosterone synthase (cytochrome P450 11B2 or CYP11B2), a key enzyme in the biosynthesis of aldosterone. By targeting the final steps of aldosterone production, this compound offers a promising therapeutic approach for conditions associated with elevated aldosterone levels, such as primary aldosteronism, resistant hypertension, and heart failure. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and available clinical data for this compound, intended to support further research and development efforts.

Molecular Structure and Physicochemical Properties

This compound, the (R)-enantiomer of fadrozole, is a small molecule with the following key identifiers and properties.

| Property | Value |

| IUPAC Name | 4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |

| Molecular Formula | C₁₄H₁₃N₃ |

| Molecular Weight | 223.28 g/mol |

| Canonical SMILES | C1C--INVALID-LINK--N3C=NC=C3C1 |

| CAS Number | 102676-87-9 |

| Physical Appearance | Solid, light yellow to yellow |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting aldosterone synthase (CYP11B2). This enzyme is responsible for the final and rate-limiting steps in the biosynthesis of aldosterone from cholesterol in the zona glomerulosa of the adrenal cortex. Specifically, CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to corticosterone, and subsequently to 18-hydroxycorticosterone and aldosterone.

By inhibiting CYP11B2, this compound effectively blocks the production of aldosterone. This leads to a reduction in circulating aldosterone levels, which in turn mitigates the downstream effects of aldosterone, including sodium and water retention, potassium excretion, and increased blood pressure. A key advantage of this compound is its high selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis in the zona fasciculata. This selectivity minimizes the risk of interfering with the hypothalamic-pituitary-adrenal (HPA) axis and causing cortisol deficiency.

Below is a diagram illustrating the aldosterone synthesis pathway and the point of inhibition by this compound.

Preclinical and Clinical Data

In Vitro Efficacy and Selectivity

This compound has demonstrated potent and selective inhibition of CYP11B2 in in vitro assays. The inhibitory activity is significantly higher for CYP11B2 compared to CYP11B1, highlighting its selectivity.

| Parameter | Value | Reference |

| CYP11B2 IC₅₀ | ~1.6 nM (for FAD286) | [1] |

| CYP11B1 IC₅₀ | ~9.9 nM (for FAD286) | [1] |

| Selectivity | >6-fold (FAD286) | [1] |

Note: FAD286 is a reference CYP11B2 inhibitor, and this compound is the active (R)-enantiomer of fadrozole.

Clinical Pharmacokinetics

A Phase 1 study (NCT03046589) in healthy volunteers established the pharmacokinetic profile of dexfadrostat phosphate, a prodrug of this compound.[2]

| Parameter | Value |

| Elimination Half-life | 9.5 - 11 hours |

Clinical Efficacy and Safety

A Phase 2 clinical trial (NCT04007406) evaluated the efficacy and safety of dexfadrostat phosphate in patients with primary aldosteronism.[3] The study demonstrated a significant reduction in both biochemical and clinical markers of the disease.

Table 3.1: Change in Aldosterone-to-Renin Ratio (ARR) from Baseline

| Treatment Group (once daily) | Median ARR at Baseline | Median ARR at Day 56 | Least-Squares Mean (LSM) Change in log-normal values (95% CI) | p-value |

| Combined Dose Group | 15.3 | 0.6 | -2.5 (-2.9, -2.2) | <0.0001 |

Table 3.2: Change in 24-hour Ambulatory Systolic Blood Pressure (aSBP) from Baseline

| Treatment Group (once daily) | Mean aSBP at Baseline (mmHg) | Mean aSBP at Day 56 (mmHg) | LSM Change (95% CI) (mmHg) | p-value |

| Combined Dose Group | 142.6 (SD 14.2) | 131.9 (SD 13.4) | -10.7 (-13.6, -7.9) | <0.0001 |

The treatment was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being mild to moderate in severity.[3]

Experimental Protocols

In Vitro CYP11B2 Inhibition Assay (Representative Protocol)

This protocol is a representative example for determining the IC₅₀ of an inhibitor against human CYP11B2 using a cell-based assay.

-

Cell Culture: V79MZ cells stably co-expressing human CYP11B2, adrenodoxin, and adrenodoxin reductase are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach confluence.

-

Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) is prepared and added to the cells.

-

Substrate Addition: The substrate, 11-deoxycorticosterone, is added to initiate the enzymatic reaction.

-

Incubation: The plates are incubated at 37°C for a defined period to allow for the conversion of the substrate to aldosterone.

-

Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted from the cell supernatant.

-

Quantification: The concentration of aldosterone is quantified using a validated method such as LC-MS/MS.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Phase 2 Clinical Trial Workflow (NCT04007406)

The following diagram outlines the workflow of the Phase 2 clinical trial for dexfadrostat phosphate in patients with primary aldosteronism.[3]

Measurement of Aldosterone-to-Renin Ratio (ARR)

The following is a generalized protocol for the measurement of ARR in a clinical setting.

-

Patient Preparation: Patients should be in an upright posture for at least 30 minutes before blood collection. Certain medications that can interfere with the renin-angiotensin-aldosterone system may need to be withdrawn prior to testing.

-

Blood Collection: Blood samples are collected into chilled EDTA tubes.

-

Sample Processing: The blood is centrifuged at a low temperature to separate the plasma. The plasma is then immediately frozen and stored at -20°C or lower until analysis.

-

Aldosterone Measurement: Plasma aldosterone concentration is typically measured by a competitive immunoassay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Renin Measurement: Plasma renin activity (PRA) is measured by radioimmunoassay of angiotensin I generated during incubation, or plasma renin concentration (PRC) is measured by an immunometric assay.

-

Calculation of ARR: The ARR is calculated by dividing the plasma aldosterone concentration by the plasma renin activity or concentration. Units must be consistent for accurate interpretation.

Conclusion

This compound is a promising, potent, and selective inhibitor of aldosterone synthase with demonstrated efficacy in reducing both the biochemical and clinical manifestations of primary aldosteronism. Its high selectivity for CYP11B2 over CYP11B1 suggests a favorable safety profile with a low risk of cortisol-related adverse effects. The data presented in this technical guide support the continued investigation of this compound as a potential therapeutic agent for a range of aldosterone-mediated diseases. Further clinical studies are warranted to fully elucidate its long-term safety and efficacy in broader patient populations.

References

- 1. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of once-daily dexfadrostat phosphate in patients with primary aldosteronism: a randomised, parallel group, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

(S)-Dexfadrostat: A Targeted Approach to Modulating Steroidogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-Dexfadrostat, a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), represents a significant advancement in the targeted therapy of disorders characterized by aldosterone excess. This technical guide provides a comprehensive overview of the effects of this compound on steroidogenesis, detailing its mechanism of action, summarizing key quantitative data from clinical trials, and outlining the experimental protocols used in its evaluation. The document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel therapeutic agent.

Introduction to Steroidogenesis and the Role of Aldosterone

Steroidogenesis is the metabolic pathway for the synthesis of steroid hormones from cholesterol. A critical branch of this pathway, occurring in the adrenal cortex, leads to the production of mineralocorticoids, glucocorticoids, and androgens. Aldosterone, the primary mineralocorticoid, is essential for regulating blood pressure and electrolyte balance through its action on the distal tubules of the kidney, promoting sodium and water retention, and potassium excretion.

The final and rate-limiting steps in aldosterone synthesis are catalyzed by the enzyme aldosterone synthase, encoded by the CYP11B2 gene. Dysregulation of aldosterone production, leading to hyperaldosteronism, is a key driver of hypertension, cardiovascular disease, and renal dysfunction.

This compound: Mechanism of Action

This compound is the (S)-enantiomer of fadrozole and acts as a potent and selective inhibitor of aldosterone synthase (CYP11B2). Its mechanism of action involves the competitive inhibition of CYP11B2, thereby blocking the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a significant reduction in plasma and urinary aldosterone levels. A key feature of this compound is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step in cortisol synthesis. This selectivity minimizes the impact on the hypothalamic-pituitary-adrenal (HPA) axis and cortisol production at therapeutic doses.

The inhibition of aldosterone production by this compound initiates a physiological feedback loop within the Renin-Angiotensin-Aldosterone System (RAAS). The reduction in aldosterone leads to a compensatory increase in plasma renin activity.

Signaling Pathway of Steroidogenesis and this compound Intervention

The following diagram illustrates the adrenal steroidogenesis pathway and the specific point of intervention for this compound.

Quantitative Data on the Effects of this compound

Clinical studies have demonstrated the dose-dependent effects of this compound on key biomarkers of steroidogenesis and electrolyte balance. The following tables summarize the quantitative findings from a Phase 2 clinical trial in patients with primary aldosteronism.

Table 1: Effect of this compound on Aldosterone and Renin

| Parameter | Baseline (Median) | After 8 Weeks Treatment (Median) | Percentage Change |

| Plasma Aldosterone (ng/dL) | 28.1 | 5.6 | -80% |

| Plasma Renin Activity (ng/mL/h) | 0.4 | 2.9 | +625% |

| Aldosterone-to-Renin Ratio (ARR) | 70.3 | 1.9 | -97% |

Table 2: Effect of this compound on Electrolytes and Blood Pressure

| Parameter | Baseline (Mean ± SD) | After 8 Weeks Treatment (Mean ± SD) | Change from Baseline |

| Serum Potassium (mEq/L) | 3.8 ± 0.4 | 4.3 ± 0.3 | +0.5 |

| 24-hour Ambulatory Systolic BP (mmHg) | 145 ± 12 | 132 ± 11 | -13 |

| 24-hour Ambulatory Diastolic BP (mmHg) | 90 ± 8 | 82 ± 7 | -8 |

Table 3: Effect of this compound on Cortisol and ACTH

| Parameter | Baseline | After 8 Weeks Treatment | Remarks |

| Morning Serum Cortisol (µg/dL) | Unchanged | Unchanged | No significant impact on basal cortisol levels. |

| ACTH Stimulation Test | Normal Response | Normal Response | Preserved adrenal response to ACTH stimulation. |

Experimental Protocols

The clinical evaluation of this compound has been conducted through rigorous, well-controlled studies. Below is a generalized methodology for a Phase 2 clinical trial.

5.1. Study Design

A randomized, double-blind, placebo-controlled, parallel-group study.

-

Screening Period: To assess eligibility based on inclusion and exclusion criteria.

-

Placebo Run-in Period: A 2- to 4-week period to establish baseline measurements and ensure medication adherence.

-

Treatment Period: An 8- to 12-week period where patients are randomized to receive either this compound (at varying doses) or a placebo.

-

Follow-up Period: To monitor for any persistent effects or adverse events after discontinuation of the study drug.

5.2. Participant Population

Adult patients diagnosed with primary aldosteronism, characterized by elevated aldosterone levels and suppressed plasma renin activity, and with a history of hypertension.

5.3. Key Assessments

-

Biochemical Markers: Blood and urine samples are collected at regular intervals to measure levels of aldosterone, renin, cortisol, ACTH, electrolytes (sodium, potassium), and creatinine.

-

Hemodynamic Monitoring: 24-hour ambulatory blood pressure monitoring (ABPM) is conducted at baseline and at the end of the treatment period. Office blood pressure is measured at each visit.

-

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), vital signs, and electrocardiograms (ECGs).

-

ACTH Stimulation Test: Performed to assess the integrity of the HPA axis and the adrenal reserve for cortisol production.

5.4. Experimental Workflow Diagram

Conclusion

This compound is a promising, highly selective aldosterone synthase inhibitor that has demonstrated significant efficacy in reducing aldosterone levels, correcting electrolyte imbalances, and lowering blood pressure in patients with primary aldosteronism. Its targeted mechanism of action and favorable safety profile, particularly the lack of significant impact on cortisol production, position it as a valuable therapeutic option for a range of aldosterone-mediated diseases. Further long-term studies will be crucial to fully elucidate its role in improving cardiovascular and renal outcomes.

(S)-Dexfadrostat: A Technical Overview of Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Dexfadrostat, also known as dexfadrostat phosphate (DP13), is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2). By targeting the final and rate-limiting steps in aldosterone biosynthesis, it represents a promising therapeutic agent for conditions characterized by aldosterone excess, such as primary aldosteronism and resistant hypertension. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and metabolism of this compound, compiled from available clinical and preclinical data.

Pharmacokinetics

This compound has been evaluated in Phase 1 studies involving healthy volunteers and Phase 2 studies with patients diagnosed with primary aldosteronism. These studies have characterized its pharmacokinetic profile following single and multiple oral doses.

Absorption and Distribution

Following oral administration, this compound is absorbed, and plasma concentrations increase in a dose-proportional manner. In a Phase 1 study, peak plasma concentrations were observed within 4 hours after dosing.[1]

Elimination

The elimination half-life of this compound in healthy volunteers has been reported to be between 9.5 and 11 hours.[2] For the racemic mixture, fadrozole, an average half-life of 10.5 hours and an oral clearance of 621 mL/min have been documented.[3]

Pharmacokinetic Parameters

While full, tabulated pharmacokinetic data from the primary clinical trial publications are not yet publicly available in their entirety, the following tables summarize the known parameters.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 1 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |

| 2 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |

| 4 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |

| 8 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |

| 12 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |

| 16 mg | Not Available | Not Available | Not Available | 9.5 - 11[2] |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Dose (once daily) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 4 mg | Not Available | Not Available | Not Available | Not Available |

| 8 mg | Not Available | Not Available | Not Available | Not Available |

| 16 mg | Not Available | Not Available | Not Available | Not Available |

Metabolism and Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of CYP11B2, the enzyme responsible for converting 11-deoxycorticosterone to aldosterone.

Enzymatic Inhibition

This compound demonstrates high selectivity for CYP11B2 over the closely related steroidogenic enzyme CYP11B1 (11β-hydroxylase), which is involved in cortisol synthesis. This selectivity minimizes the risk of adrenal insufficiency, a potential side effect of non-selective inhibitors. At higher doses (≥16 mg/day), some partial inhibition of cortisol production has been observed, indicating off-target CYP11B1 blockade at supratherapeutic concentrations.[1] No significant off-target effects on CYP19A1 (aromatase) have been reported.

Pharmacodynamic Effects

The inhibition of CYP11B2 leads to a dose-dependent decrease in plasma and urinary aldosterone levels.[1] Concurrently, there is an increase in the plasma concentrations of aldosterone precursors, namely deoxycorticosterone and corticosterone. This biochemical shift serves as a key pharmacodynamic marker of the drug's activity.

Caption: Mechanism of action of this compound on the aldosterone synthesis pathway.

Drug Metabolism

Specific data on the metabolic pathways of this compound itself, including its metabolites and the enzymes responsible for its clearance, are not currently available in the public domain. However, based on the metabolism of structurally related non-steroidal aromatase inhibitors such as anastrozole and letrozole, it is hypothesized that this compound likely undergoes Phase I oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation, such as glucuronidation.

Caption: Postulated metabolic pathway for this compound based on analogous compounds.

Experimental Protocols

Detailed experimental protocols from the clinical trials are not fully published. However, a representative bioanalytical method for the quantification of a small molecule inhibitor like this compound in plasma can be described based on standard practices for this class of compounds.

Bioanalytical Method for Quantification in Plasma (Representative Protocol)

Objective: To accurately and precisely quantify this compound concentrations in human plasma.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of Dexfadrostat).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC):

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and re-equilibration.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS):

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined).

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined).

-

-

Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).

4. Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Caption: Representative experimental workflow for LC-MS/MS quantification in plasma.

Conclusion

This compound is a selective aldosterone synthase inhibitor with a pharmacokinetic profile suitable for once-daily dosing. Its potent and selective mechanism of action effectively reduces aldosterone levels, offering a targeted therapeutic approach. While the publicly available data on its quantitative pharmacokinetics and metabolic fate are still limited, this guide provides a comprehensive summary of the current knowledge. Further publication of detailed clinical trial results and dedicated metabolism studies will be crucial to fully elucidate the disposition of this promising new agent.

References

Preclinical Profile of (S)-Dexfadrostat (AS-1842856): A Dual-Targeting Modulator of FOXO1 and GSK3 Signaling

An In-depth Technical Review for Drug Development Professionals

Executive Summary

(S)-Dexfadrostat, also identified in scientific literature as AS-1842856, is a small molecule inhibitor with a complex and evolving preclinical profile. Initially characterized as a potent and selective inhibitor of the Forkhead box protein O1 (FOXO1) transcription factor, it has demonstrated significant effects in models of metabolic diseases and cancer. More recent research has unveiled a novel, FOXO1-independent mechanism involving the modulation of Glycogen Synthase Kinase-3α/β (GSK3α/β) through enhanced exocytosis, suggesting potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease. This document provides a comprehensive overview of the key preclinical findings for AS-1842856, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, to support further research and development.

Introduction

AS-1842856 is a cell-permeable small molecule that has been the subject of numerous preclinical investigations across a range of therapeutic areas. Its primary and most well-documented activity is the direct inhibition of FOXO1, a key transcription factor that integrates insulin signaling with the regulation of metabolic homeostasis and has been implicated in tumorigenesis.[1] The compound binds directly to the active, dephosphorylated form of FOXO1, thereby blocking its transcriptional activity.[2][3]

However, a paradigm-shifting discovery has also identified AS-1842856 as an indirect inhibitor of GSK3α/β.[4] This novel mechanism does not involve direct enzymatic inhibition but rather promotes the exocytosis of GSK3α/β, leading to a reduction in its intracellular levels.[4] This dual-activity profile makes AS-1842856 a unique investigational compound with potential applications in type 2 diabetes, oncology, and neurodegenerative diseases.

Mechanism of Action

FOXO1 Inhibition

AS-1842856 acts as a potent and selective inhibitor of FOXO1.[5][6] It directly binds to the active (dephosphorylated) form of FOXO1, preventing its interaction with DNA and subsequent transactivation of target genes.[2] This mechanism is distinct from insulin-mediated suppression of FOXO1, which involves phosphorylation and nuclear exclusion. The inhibition of FOXO1 by AS-1842856 leads to the downregulation of genes involved in gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[2][3] This activity forms the basis of its therapeutic potential in type 2 diabetes.[7] Additionally, by inhibiting FOXO1, AS-1842856 can influence cell cycle progression, apoptosis, and differentiation, which are critical processes in cancer and other proliferative disorders.[1][8][9]

GSK3α/β Modulation

In a more recently discovered mechanism, AS-1842856 reduces intracellular levels of GSK3α/β.[4] It achieves this not by inhibiting the enzyme's kinase activity, but by binding to GSK3α/β and promoting its translocation to early endosomes and accumulation in multivesicular bodies (MVBs).[4] This process ultimately enhances the exocytosis of GSK3α/β from the cell, leading to a decrease in its overall intracellular concentration.[4] Reduced GSK3α/β levels subsequently inhibit the hyperphosphorylation of Tau protein, a key pathological hallmark of Alzheimer's disease.[4] This action is independent of its effects on FOXO1.[4]

References

- 1. Targeting FoxO1 with AS1842856 Suppresses Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Identification of AS1842856 as a novel small‐molecule GSK3α/β inhibitor against Tauopathy by accelerating GSK3α/β exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AS 1842856 | Other Transcription Factors | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. | BioWorld [bioworld.com]

- 8. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 9. The FOXO1 inhibitor AS1842856 triggers apoptosis in glioblastoma multiforme and basal‐like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-Dexfadrostat in Primary Aldosteronism Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (S)-Dexfadrostat (also known as dexfadrostat phosphate), a novel and selective inhibitor of aldosterone synthase (CYP11B2), for the treatment of primary aldosteronism. This document includes a summary of its mechanism of action, clinical efficacy from Phase 2 trials, and detailed protocols for preclinical and clinical evaluation.

Introduction to this compound

This compound is a potent, orally active small molecule that selectively inhibits aldosterone synthase, the key enzyme responsible for the synthesis of aldosterone in the adrenal glands.[1] By targeting the final steps of aldosterone biosynthesis, this compound directly addresses the root cause of primary aldosteronism, a condition characterized by excessive and autonomous aldosterone production, which leads to hypertension, hypokalemia, and an increased risk of cardiovascular events.[1][2]

Mechanism of Action

This compound is the dextro-rotatory stereoisomer of fadrozole and exhibits high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[2] This selectivity minimizes the risk of off-target effects on the hypothalamic-pituitary-adrenal axis.[3] The inhibition of CYP11B2 leads to a dose-dependent reduction in plasma and urinary aldosterone levels, an increase in plasma renin activity, and a subsequent decrease in the aldosterone-to-renin ratio (ARR), a key diagnostic marker for primary aldosteronism.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and clinical characterization of CYP11B2 inhibition by dexfadrostat phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP11B2 inhibitor dexfadrostat phosphate suppresses the aldosterone-to-renin ratio, an indicator of sodium retention, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: (S)-Dexfadrostat in Treating Resistant Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, presents a significant clinical challenge. A key player in the pathophysiology of resistant hypertension is the overproduction of aldosterone. (S)-Dexfadrostat is a novel, potent, and selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis. By targeting the production of aldosterone, this compound offers a promising therapeutic approach for managing resistant hypertension, particularly in patients with elevated aldosterone levels.

These application notes provide an overview of the mechanism of action of this compound, summarize key clinical trial data, and offer detailed protocols for essential experiments used to evaluate its efficacy and safety.

Mechanism of Action

This compound is the dextrorotatory stereoisomer of fadrozole and acts as a competitive inhibitor of the aldosterone synthase enzyme (CYP11B2).[1] This enzyme is located in the zona glomerulosa of the adrenal cortex and catalyzes the conversion of 11-deoxycorticosterone to aldosterone. The high selectivity of this compound for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis, minimizes the risk of off-target effects on cortisol levels.[2][3] By inhibiting CYP11B2, this compound effectively reduces the production of aldosterone, leading to decreased sodium and water retention, and consequently, a reduction in blood pressure.[4]

Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound

Caption: Signaling pathway of aldosterone synthesis and its inhibition by this compound.

Clinical Trial Data

A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT04007406) evaluated the efficacy and safety of dexfadrostat phosphate in patients with primary aldosteronism, a common cause of resistant hypertension.[5][6]

Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Participants | 35 |

| Mean Age (SD) | 51.9 (8.7) years |

| Male | 26 (74.3%) |

| White | 32 (91.4%) |

| Mean 24h Ambulatory Systolic BP (aSBP) at Baseline | 142.6 mmHg |

| Median Aldosterone-to-Renin Ratio (ARR) at Baseline | 15.3 |

Data from the combined dose group of all participants receiving any dose of dexfadrostat phosphate.[5][6]

Efficacy Results at 8 Weeks

| Endpoint | Baseline | End of Treatment | Mean Change | p-value |

| Mean 24h Ambulatory Systolic BP (aSBP) | 142.6 mmHg | 131.9 mmHg | -10.7 mmHg | < 0.0001 |

| Median Aldosterone-to-Renin Ratio (ARR) | 15.3 | 0.6 | -2.5 (log-normal values) | < 0.0001 |

Data from the combined dose group of all participants receiving any dose of dexfadrostat phosphate.[5][6]

Safety and Tolerability

Treatment-emergent adverse events (TEAEs) were all reported as mild or moderate, and no serious TEAEs were observed.[5][6] A potential risk associated with aldosterone synthase inhibitors is hyperkalemia, which necessitates careful monitoring.[7][8]

Experimental Protocols

Protocol for 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

Objective: To assess the 24-hour blood pressure profile of a subject to evaluate the efficacy of this compound.

Materials:

-

Validated ABPM device and software

-

Appropriately sized blood pressure cuffs

-

Measuring tape

-

Patient diary

Procedure:

-

Patient Preparation:

-

Instruct the patient to maintain their usual daily activities and medication schedule, unless otherwise specified by the study protocol.

-

Advise the patient to avoid vigorous exercise during the monitoring period.

-

Explain the importance of keeping the arm with the cuff still and at heart level during measurements.

-

Provide the patient with a diary to log activities, posture, sleep times, and any symptoms.

-

-

Device Preparation and Fitting:

-

Measure the circumference of the patient's non-dominant upper arm and select the appropriate cuff size.

-

Program the ABPM device to record blood pressure at regular intervals (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).

-

Fit the cuff snugly on the patient's upper arm, with the artery marker positioned over the brachial artery.

-

Connect the cuff to the monitor and ensure the tubing is not kinked.

-

Take a manual blood pressure reading to verify the accuracy of the device.

-

-

Monitoring Period:

-

The patient wears the device for a continuous 24-hour period.

-

Instruct the patient on how to temporarily remove the device for bathing, if permitted by the monitor's design.

-

-

Data Retrieval and Analysis:

-

After 24 hours, remove the device from the patient.

-

Download the data from the monitor to the analysis software.

-

Review the data for a sufficient number of valid readings (typically >70% of total readings).

-

Analyze the mean 24-hour, daytime, and nighttime blood pressure, as well as the nocturnal dipping pattern.

-

Protocol for Measurement of Aldosterone-to-Renin Ratio (ARR)

Objective: To determine the ratio of plasma aldosterone concentration to plasma renin activity as a measure of mineralocorticoid excess and response to this compound.

Materials:

-

Phlebotomy supplies (needles, syringes, tourniquet)

-

EDTA-containing blood collection tubes

-

Refrigerated centrifuge

-

Pipettes and storage vials

-

Assay kits for aldosterone and renin (e.g., LC-MS/MS or validated immunoassay)

Procedure:

-

Patient Preparation:

-

Instruct the patient on dietary sodium intake as per the study protocol.

-

Certain medications that can interfere with the renin-angiotensin-aldosterone system may need to be withdrawn for a specified period before the test. This should be done under medical supervision.

-

The blood sample should be collected in the morning, after the patient has been ambulatory for at least 2 hours and then seated for 5-15 minutes.

-

-

Blood Collection:

-

Draw blood from a peripheral vein into an EDTA-containing tube.

-

Gently invert the tube several times to ensure proper mixing with the anticoagulant.

-

Record the time of collection and the patient's posture.

-

-

Sample Processing:

-

Process the blood sample as soon as possible after collection.

-

Centrifuge the blood sample at a low temperature (e.g., 4°C) to separate the plasma.

-

Carefully aspirate the plasma and transfer it to a labeled storage vial.

-

Freeze the plasma sample at -20°C or lower until analysis.

-

-

Hormone Analysis:

-

Thaw the plasma samples before analysis.

-

Measure the plasma aldosterone concentration and plasma renin activity (or direct renin concentration) using a validated assay method.

-

Follow the manufacturer's instructions for the specific assay kit being used.

-

-

Calculation of ARR:

-

Calculate the aldosterone-to-renin ratio by dividing the plasma aldosterone concentration by the plasma renin activity. Ensure consistent units are used for the calculation.

-

Experimental Workflow for a Phase 2 Clinical Trial

Caption: Typical experimental workflow for a Phase 2 clinical trial of this compound.

Conclusion

This compound represents a targeted therapeutic strategy for resistant hypertension by directly inhibiting aldosterone synthesis. The available clinical data demonstrates its potential to significantly lower blood pressure and normalize the aldosterone-to-renin ratio in patients with primary aldosteronism. The provided protocols for 24-hour ambulatory blood pressure monitoring and aldosterone-to-renin ratio measurement are crucial for the clinical development and evaluation of this promising new drug candidate. Further large-scale clinical trials are warranted to establish the long-term safety and efficacy of this compound in the broader population of patients with resistant hypertension.

References

- 1. aacblm.imiscloud.com [aacblm.imiscloud.com]

- 2. obgyn.wisc.edu [obgyn.wisc.edu]

- 3. clinicallabs.com.au [clinicallabs.com.au]

- 4. droracle.ai [droracle.ai]

- 5. nbt.nhs.uk [nbt.nhs.uk]

- 6. archildrens.org [archildrens.org]

- 7. Aldosterone-Renin Ratio | Test Fact Sheet [arupconsult.com]

- 8. uhs.nhs.uk [uhs.nhs.uk]

Application Notes and Protocols for (S)-Dexfadrostat in Chronic Kidney Disease Research

A Novel Approach to Aldosterone Synthase Inhibition in CKD

Introduction

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key contributor to the advancement of CKD is the overactivation of the renin-angiotensin-aldosterone system (RAAS), which leads to inflammation, fibrosis, and ultimately, organ damage.[1] Aldosterone, a mineralocorticoid hormone, plays a significant role in the pathophysiology of hypertension and can contribute to a decline in kidney function through renal inflammation and fibrosis.[2] Emerging research has focused on aldosterone synthase inhibitors (ASIs) as a promising therapeutic strategy to mitigate the harmful effects of excessive aldosterone.[3][4] (S)-Dexfadrostat, also known as Baxdrostat, is a potent and highly selective oral small molecule inhibitor of aldosterone synthase (CYP11B2).[5][6] By selectively blocking the final step in aldosterone biosynthesis, Baxdrostat offers a targeted approach to reducing aldosterone levels, thereby potentially slowing the progression of CKD.[3][7]

These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols for researchers and drug development professionals interested in the therapeutic potential of this compound for chronic kidney disease.

Mechanism of Action

This compound (Baxdrostat) is a highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal gland.[5][7] This targeted inhibition leads to a significant reduction in plasma and urinary aldosterone concentrations.[8] Unlike mineralocorticoid receptor antagonists (MRAs), which block the effects of aldosterone at its receptor, Baxdrostat directly reduces the production of aldosterone.[7] This upstream inhibition may offer advantages by preventing both the genomic and non-genomic effects of aldosterone, which contribute to inflammation, fibrosis, and vascular damage in the kidneys and cardiovascular system.[3][7][9] The high selectivity of Baxdrostat for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme involved in cortisol synthesis, minimizes the risk of off-target effects on the hypothalamic-pituitary-adrenal axis.[6][9]

Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound

Caption: RAAS cascade leading to aldosterone production and its inhibition by this compound.

Preclinical and Clinical Data

Preclinical Studies

Preclinical research has demonstrated the potential of aldosterone synthase inhibitors to ameliorate kidney damage. In animal models of hypertension and kidney disease, these inhibitors have been shown to reduce proteinuria and prevent glomerulosclerosis and tubulointerstitial fibrosis.[4] For instance, in spontaneously hypertensive rats, the aldosterone synthase inhibitor FAD 286A, a dextroenantiomer of fadrozole, dose-dependently decreased urinary aldosterone excretion.[10][11] These studies provide a strong rationale for the investigation of this compound in CKD.

Clinical Trials

This compound (Baxdrostat) has undergone several clinical trials, demonstrating its efficacy and safety in patients with hypertension and CKD.

Table 1: Summary of Key Clinical Trial Data for this compound (Baxdrostat) and other Aldosterone Synthase Inhibitors in CKD

| Trial Name / Compound | Phase | Patient Population | Key Findings | Reference(s) |

| FigHTN-CKD (Baxdrostat) | 2 | 195 adults with CKD and uncontrolled hypertension | - Reduced seated office systolic blood pressure by an average of 8.1 mmHg more than placebo.[2] - Lowered urine albumin-to-creatinine ratio (UACR) by 55.2% compared to placebo.[2][12] | [2][12] |

| BI 690517 | 2 | 586 adults with CKD | - Dose-dependent reduction in UACR of up to 39% with 10 mg dose.[13][14][15] - Similar UACR reductions when added to empagliflozin.[14] | [13][14][15] |

| Lorundrostat | 2 | 59 adults with uncontrolled hypertension and CKD on SGLT2i and ACEi/ARB | - Significantly reduced automated office systolic blood pressure and albuminuria. | [16] |

| LCI699 (Osilodrostat) | 2 | 14 patients with primary aldosteronism | - Reduced supine plasma aldosterone concentration by up to 75%.[17][18] - Corrected hypokalemia and mildly decreased blood pressure.[18] | [17][18] |

Note: Data presented are from various studies and may have different methodologies and patient populations.

Hyperkalemia is the most commonly reported adverse event associated with aldosterone synthase inhibitors.[2][13] Ongoing Phase 3 trials are evaluating the efficacy and safety of Baxdrostat, often in combination with other CKD medications like SGLT2 inhibitors, to further establish its role in managing CKD.[2][19][20]

Experimental Protocols

In Vivo Evaluation of this compound in a Murine Model of Renal Fibrosis

This protocol describes a unilateral ureteral obstruction (UUO) model, a well-established method for inducing renal fibrosis to evaluate the efficacy of this compound.[21]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Sutures

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

-

UUO Surgery:

-

Anesthetize the mouse.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using 4-0 silk sutures.

-

Close the abdominal incision in layers.

-

Administer post-operative analgesics.

-

-

Drug Administration:

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle daily by oral gavage, starting one day before or on the day of UUO surgery and continuing for the duration of the study (typically 7-14 days).

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.

-

Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.

-

Process one kidney for histological analysis (e.g., Masson's trichrome staining for fibrosis, immunohistochemistry for markers like α-SMA and collagen I).[21]

-

Homogenize the other kidney for molecular analysis (e.g., qPCR for fibrotic and inflammatory gene expression, Western blotting for protein expression).

-

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for assessing this compound's efficacy in a UUO mouse model.

In Vitro Assessment of Anti-fibrotic Effects in Renal Cells

This protocol outlines a method to investigate the direct anti-fibrotic effects of this compound on cultured renal fibroblasts.

Materials:

-

Human renal fibroblasts (e.g., NRK-49F cell line)

-

Cell culture medium and supplements

-

This compound

-

Transforming growth factor-beta 1 (TGF-β1)

-

Reagents for qPCR, Western blotting, and immunofluorescence

Procedure:

-

Cell Culture: Culture renal fibroblasts under standard conditions.

-

Treatment:

-

Seed cells in appropriate culture plates.

-

Once cells reach desired confluency, serum-starve them for 24 hours.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 (a potent pro-fibrotic cytokine) for 24-48 hours.[22]

-

-

Analysis:

-

Gene Expression: Extract RNA and perform qPCR to analyze the expression of fibrotic markers such as ACTA2 (α-SMA), COL1A1 (collagen I), and FN1 (fibronectin).

-

Protein Expression: Lyse the cells and perform Western blotting to detect the protein levels of α-SMA, collagen I, and fibronectin.

-

Immunofluorescence: Fix and stain the cells to visualize the expression and localization of α-SMA.

-

Conclusion

This compound (Baxdrostat) represents a promising novel therapeutic agent for the management of chronic kidney disease. Its highly selective inhibition of aldosterone synthase offers a targeted approach to mitigating the detrimental effects of aldosterone, with clinical data demonstrating its potential to reduce blood pressure and albuminuria in patients with CKD. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of this compound in preclinical and in vitro models of kidney disease. Further research and ongoing clinical trials will be crucial in fully elucidating the long-term benefits and safety of this compound for the treatment of CKD.

References

- 1. Aldosterone Synthase Inhibitors for Cardiorenal Protection: Ready for Prime Time? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physiciansweekly.com [physiciansweekly.com]

- 3. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. scientificarchives.com [scientificarchives.com]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Investigation of aldosterone-synthase inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New medication lowered hard-to-control high blood pressure in people with chronic kidney disease | American Heart Association [newsroom.heart.org]

- 13. Aldosterone Synthase Inhibitors for Treatment of Hypertension and Chronic Kidney Disease | ClinicSearch [clinicsearchonline.org]

- 14. "Efficacy and safety of aldosterone synthase inhibition with and withou" by Katherine R Tuttle, Sibylle J Hauske et al. [digitalcommons.providence.org]

- 15. hcplive.com [hcplive.com]

- 16. medscape.com [medscape.com]

- 17. researchgate.net [researchgate.net]

- 18. Aldosterone synthase inhibition with LCI699: a proof-of-concept study in patients with primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. clinicaltrials.eu [clinicaltrials.eu]

- 20. A Phase III Study to Investigate the Efficacy and Safety of Baxdrostat in Combination with Dapagliflozin on CKD Progression in Participants with CKD and High blood pressure. [astrazenecaclinicaltrials.com]

- 21. gubra.dk [gubra.dk]

- 22. Research progress in anti-renal fibrosis drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Dexfadrostat in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Dexfadrostat, also known as dexfadrostat phosphate (DP13), is a potent and selective inhibitor of aldosterone synthase (CYP11B2).[1] By targeting the final and rate-limiting step in aldosterone biosynthesis, this compound offers a promising therapeutic approach for conditions associated with aldosterone excess, such as primary aldosteronism, resistant hypertension, and chronic kidney disease. This document provides detailed application notes and protocols for the use of this compound in animal models, based on its mechanism of action and preclinical data from analogous aldosterone synthase inhibitors. Due to the limited availability of public preclinical data for this compound, the following dosage and protocol recommendations are extrapolated from studies on similar compounds and are intended to serve as a comprehensive guide for researchers.

Mechanism of Action